molecular formula C3HCl2F3O2 B1314270 2,2-Dichloro-3,3,3-trifluoropropionic acid CAS No. 422-39-9

2,2-Dichloro-3,3,3-trifluoropropionic acid

Cat. No. B1314270
CAS RN: 422-39-9
M. Wt: 196.94 g/mol
InChI Key: OEOQSGPFZFSHBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves chlorination and fluorination of propionic acid. Specific synthetic methods and reaction conditions can be found in the literature .

Scientific Research Applications

Synthetic Applications

2,2-Dichloro-3,3,3-trifluoropropionic acid and its derivatives have been extensively used in synthetic chemistry. One significant application is in the preparation of α-trifluoromethyl-α,β-unsaturated carboxylic acid esters, which are valuable as fluorine-containing building blocks. This process involves the Reformatzky reaction of methyl 2,2-dichloro-3,3,3-trifluoropropionate with aldehydes, followed by acylation and reductive elimination in situ (Allmendinger & Lang, 1991). Another example is the synthesis of fluorinated acids, ketones, and alcohols derived from 3,33-trifluoropropionic acid, showcasing its utility in creating diverse chemical compounds (Xiao & Kitazume, 1997).

Industrial and Environmental Implications

3,3,3-Trifluoropropionic acid, a related compound, shows promise in industrial applications. For instance, its interaction with tris(2-methoxy-5-chlorophenyl)antimony in the presence of hydrogen peroxide leads to the formation of complex organic compounds, which could have potential applications in various industrial processes (Khaybullina, 2021). Additionally, the environmental fate of trifluoroacetic and chloroacetic acids, including compounds similar to 2,2-Dichloro-3,3,3-trifluoropropionic acid, has been studied. Trifluoroacetic acid, for instance, was found to be extremely persistent in pond waters, indicating potential long-term environmental impacts (Ellis et al., 2001).

Applications in Analytical Chemistry

Partially fluorinated carboxylic acids, including 3,3,3-trifluoropropionic acid, have been used as ion-pairing reagents in high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS). This application demonstrates the utility of such compounds in enhancing the performance of analytical techniques in chemistry (Yamamoto, Ishihama, & Asakawa, 2014).

Photoaffinity Labeling

2-Diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane and phosgene, is a derivative of 2,2-Dichloro-3,3,3-trifluoropropionic acid used for photoaffinity labeling in biochemical research. This compound is stable and can label enzymes effectively, highlighting its importance in biochemical studies (Chowdhry, Vaughan, & Westheimer, 1976)

properties

IUPAC Name

2,2-dichloro-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQSGPFZFSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546564
Record name 2,2-Dichloro-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-3,3,3-trifluoropropionic acid

CAS RN

422-39-9
Record name 2,2-Dichloro-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dichloro-3,3,3-trifluoropropionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
TR Johnson, RB Silverman - Bioorganic & medicinal chemistry, 1999 - Elsevier
(Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid (4 and 5, respectively) were synthesized and investigated as potential mechanism-based inactivators of γ-aminobutyric acid …
Number of citations: 25 www.sciencedirect.com
TR Johnson - 1999 - search.proquest.com
γ-Aminobutyric acid (GABA) is the major inhibitory neurotransmitter in the mammalian central nervous system and is catabolized by the enzyme GABA aminotransferase (GABA-AT). …
Number of citations: 0 search.proquest.com
D Ovcharenko, C Chitjian, A Kashkin… - Cancer Biology & …, 2019 - Taylor & Francis
Dichloroacetate (DCA) is an inhibitor of pyruvate dehydrogenase kinase (PDK) that has been shown to reverse the Warburg effect and cause tumor cell death. Clinical research into the …
Number of citations: 2 www.tandfonline.com

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